molecular formula C17H18FNOS B11169565 N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide

N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide

Cat. No.: B11169565
M. Wt: 303.4 g/mol
InChI Key: XADPKDMYQVGNRD-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide is an organic compound with the molecular formula C17H18FNOS. This compound is characterized by the presence of a fluorophenyl group and a phenylsulfanyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide typically involves the reaction of 4-fluorophenylethylamine with 3-(phenylsulfanyl)propanoic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the phenylsulfanyl group contributes to its stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-3-(phenylsulfanyl)propanamide
  • N-[2-(4-bromophenyl)ethyl]-3-(phenylsulfanyl)propanamide
  • N-[2-(4-methylphenyl)ethyl]-3-(phenylsulfanyl)propanamide

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its analogs with different substituents.

Properties

Molecular Formula

C17H18FNOS

Molecular Weight

303.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-phenylsulfanylpropanamide

InChI

InChI=1S/C17H18FNOS/c18-15-8-6-14(7-9-15)10-12-19-17(20)11-13-21-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,20)

InChI Key

XADPKDMYQVGNRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCC2=CC=C(C=C2)F

Origin of Product

United States

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